2-[2-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide
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Overview
Description
2-[2-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-isopropylphenol with chloroacetic acid to form 2-(2-isopropylphenoxy)acetic acid. This intermediate is then reacted with 4-aminobenzenesulfonamide and 2-chloropyridine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-[2-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[2-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The sulfonamide group is known to interact with biological targets, potentially inhibiting enzyme activity or altering receptor function.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-isopropylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide
- 2-(4-isopropylphenoxy)-N’-(2-methyl-3-phenyl-2-propenylidene)acetohydrazide
Uniqueness
2-[2-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties. Its sulfonamide group is particularly significant for its potential biological activity.
Properties
Molecular Formula |
C22H23N3O4S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-(2-propan-2-ylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C22H23N3O4S/c1-16(2)19-7-3-4-8-20(19)29-15-22(26)24-17-10-12-18(13-11-17)30(27,28)25-21-9-5-6-14-23-21/h3-14,16H,15H2,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
ANHTYHMKKWPQBA-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3 |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
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